

Kinetic Analysis of 1-Bromohept-1-yne Reactions: A Comparative Guide

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Compound of Interest

Compound Name: 1-bromohept-1-yne

Cat. No.: B6192408

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative kinetic analysis of reactions involving **1-bromohept-1-yne** and its alternatives. Due to a lack of specific published kinetic data for **1-bromohept-1-yne**, this comparison leverages established principles of organic chemistry and available experimental data for analogous compounds to predict and contextualize its reactivity. The primary focus is on nucleophilic substitution and cross-coupling reactions, which are fundamental transformations in synthetic chemistry and drug development.

Comparative Kinetic Data

While specific rate constants for **1-bromohept-1-yne** are not readily available in the literature, we can infer its reactivity relative to other haloalkanes and haloalkynes based on fundamental principles of chemical kinetics. The following table summarizes key factors influencing reaction rates and provides experimental data for related compounds to serve as a benchmark.

| Reactant/Parameter | Reaction Type | Key Influencing Factors | Typical Rate Trend/Value |
|-------------------------|--|--|--|
| 1-Bromohept-1-yne | Nucleophilic Substitution | Nature of Leaving Group (Br), sp-hybridized carbon | Expected to be slower than corresponding iodoalkyne and faster than chloroalkyne. The sp-hybridized carbon influences the stability of the transition state. |
| Alternative Haloalkynes | Nucleophilic Substitution | Nature of Leaving Group (I, Cl) | Iodoalkynes > Bromoalkynes > Chloroalkynes (due to decreasing C-X bond strength). [1] [2] [3] [4] |
| Aryl Bromides | Sonogashira Coupling | C-Br bond strength, electronic effects of substituents | Activation Enthalpy (ΔH^\ddagger): 54-82 kJ mol ⁻¹ ; Activation Entropy (ΔS^\ddagger): -55 to 11 J mol ⁻¹ K ⁻¹ . [5] [6] |
| Aryl Iodides | Sonogashira Coupling | C-I bond strength (weaker than C-Br), electronic effects | Activation Enthalpy (ΔH^\ddagger): 48-62 kJ mol ⁻¹ ; Activation Entropy (ΔS^\ddagger): -71 to -39 J mol ⁻¹ K ⁻¹ . [5] [6] |
| Tertiary Haloalkanes | S _N 1 Nucleophilic Substitution | Stability of the carbocation intermediate | Rate is primarily dependent on the concentration of the haloalkane. [7] [8] |
| Primary Haloalkanes | S _N 2 Nucleophilic Substitution | Steric hindrance, strength of the nucleophile | Rate is dependent on the concentration of both the haloalkane and the nucleophile. [8] |

Experimental Protocols

The kinetic analysis of reactions involving haloalkynes typically employs spectroscopic or chromatographic techniques to monitor the concentration of reactants and products over time.

Protocol 1: Monitoring Reaction Kinetics using UV-Vis Spectroscopy

This method is suitable for reactions where there is a significant change in the UV-Vis absorption spectrum of the reactants or products.

Materials:

- UV-Vis Spectrophotometer with a thermostatted cuvette holder
- Quartz cuvettes
- Syringes for rapid mixing
- Reactants (e.g., **1-bromohept-1-yne**, nucleophile)
- Anhydrous solvent

Procedure:

- Prepare stock solutions of the haloalkyne and the nucleophile in the chosen solvent.
- Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature.
- Place a known concentration of the limiting reactant in a cuvette.
- Initiate the reaction by rapidly injecting a solution of the other reactant into the cuvette and mixing thoroughly.
- Immediately begin recording the absorbance at a wavelength where a significant change is expected.

- Monitor the absorbance change over time until the reaction is complete.
- The rate constants can be determined by fitting the absorbance versus time data to the appropriate integrated rate law.

Protocol 2: Kinetic Analysis by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)

This method is applicable when the reactants and products can be separated and quantified by chromatography.

Materials:

- Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
- Thermostatted reaction vessel with a magnetic stirrer
- Syringes for sampling
- Internal standard
- Reactants and solvent

Procedure:

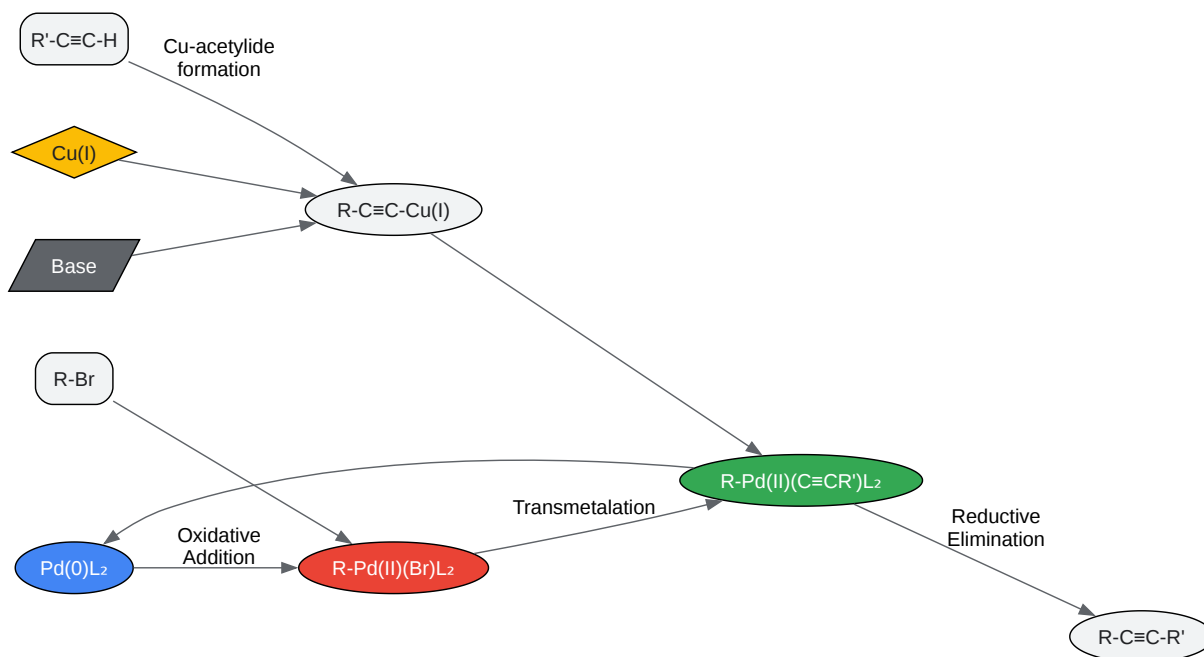
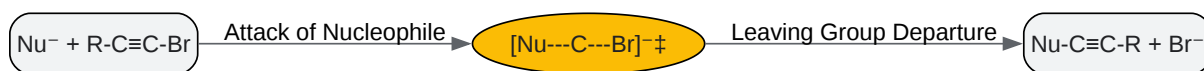
- Set up the reaction in a thermostatted vessel with a known initial concentration of reactants and an internal standard.
- Start the reaction and begin stirring.
- At regular time intervals, withdraw aliquots of the reaction mixture.
- Quench the reaction in the aliquot immediately (e.g., by rapid cooling or addition of a quenching agent).

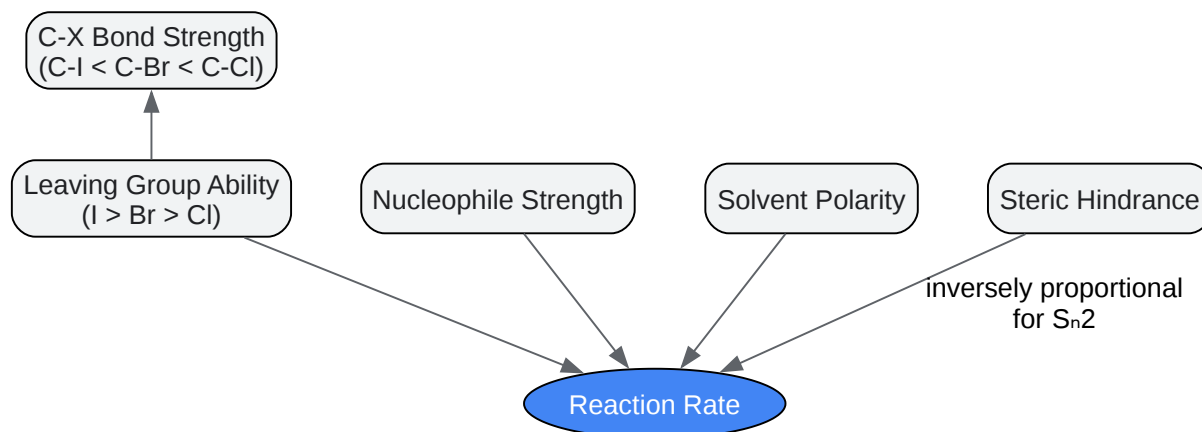
- Analyze the quenched samples by GC or HPLC to determine the concentration of reactants and/or products relative to the internal standard.
- Plot the concentration of a reactant or product as a function of time.
- Determine the initial rate of the reaction from the slope of the concentration versus time plot at $t=0$. The order of the reaction and the rate constant can be determined by varying the initial concentrations of the reactants.

Visualizations

Reaction Pathway Diagrams

The following diagrams illustrate the general mechanisms for key reactions involving haloalkynes.





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